molecular formula C27H36F2O6 B13407808 (6Alpha,11Beta,16Beta)-17,21-[(1-Ethoxypropylidene)bis(oxy)]-6,9-difluoro-11-hydroxy-16-methylpregna-1,4-diene-3,20-dione

(6Alpha,11Beta,16Beta)-17,21-[(1-Ethoxypropylidene)bis(oxy)]-6,9-difluoro-11-hydroxy-16-methylpregna-1,4-diene-3,20-dione

Cat. No.: B13407808
M. Wt: 494.6 g/mol
InChI Key: ZTAIHXMTPPBFLW-BJAJCIPTSA-N
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Description

(6Alpha,11Beta,16Beta)-17,21-[(1-Ethoxypropylidene)bis(oxy)]-6,9-difluoro-11-hydroxy-16-methylpregna-1,4-diene-3,20-dione is a synthetic glucocorticoid with potent anti-inflammatory and immunosuppressive properties. This compound is structurally related to other corticosteroids and is used in various medical and scientific applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6Alpha,11Beta,16Beta)-17,21-[(1-Ethoxypropylidene)bis(oxy)]-6,9-difluoro-11-hydroxy-16-methylpregna-1,4-diene-3,20-dione involves multiple steps, including the introduction of fluorine atoms, hydroxyl groups, and the ethoxypropylidene moiety. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations.

Industrial Production Methods

Industrial production of this compound often employs large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

(6Alpha,11Beta,16Beta)-17,21-[(1-Ethoxypropylidene)bis(oxy)]-6,9-difluoro-11-hydroxy-16-methylpregna-1,4-diene-3,20-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids.

    Reduction: The carbonyl groups can be reduced to hydroxyl groups.

    Substitution: The fluorine atoms can be substituted with other halogens or functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction of the carbonyl groups can produce secondary alcohols.

Scientific Research Applications

(6Alpha,11Beta,16Beta)-17,21-[(1-Ethoxypropylidene)bis(oxy)]-6,9-difluoro-11-hydroxy-16-methylpregna-1,4-diene-3,20-dione is widely used in scientific research due to its potent biological activities. Some of its applications include:

    Chemistry: Used as a model compound to study the reactivity of fluorinated steroids.

    Biology: Investigated for its effects on cellular signaling pathways and gene expression.

    Medicine: Employed in the development of new anti-inflammatory and immunosuppressive drugs.

    Industry: Utilized in the synthesis of other complex organic molecules and pharmaceuticals.

Mechanism of Action

The mechanism of action of (6Alpha,11Beta,16Beta)-17,21-[(1-Ethoxypropylidene)bis(oxy)]-6,9-difluoro-11-hydroxy-16-methylpregna-1,4-diene-3,20-dione involves binding to glucocorticoid receptors in the cytoplasm of target cells. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it interacts with specific DNA sequences to regulate the transcription of target genes. The compound modulates the expression of genes involved in inflammation, immune response, and metabolism, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Dexamethasone: Another potent synthetic glucocorticoid with similar anti-inflammatory properties.

    Prednisolone: A commonly used corticosteroid with a slightly different structure and pharmacokinetic profile.

    Betamethasone: A fluorinated corticosteroid with high potency and long duration of action.

Uniqueness

(6Alpha,11Beta,16Beta)-17,21-[(1-Ethoxypropylidene)bis(oxy)]-6,9-difluoro-11-hydroxy-16-methylpregna-1,4-diene-3,20-dione is unique due to its specific structural modifications, such as the ethoxypropylidene moiety and the presence of two fluorine atoms. These modifications enhance its biological activity and stability, making it a valuable compound for various applications.

Properties

Molecular Formula

C27H36F2O6

Molecular Weight

494.6 g/mol

IUPAC Name

(4R,6'S,8'S,9'R,10'S,11'S,13'S,14'S,16'S)-2-ethoxy-2-ethyl-6',9'-difluoro-11'-hydroxy-10',13',16'-trimethylspiro[1,3-dioxane-4,17'-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene]-3',5-dione

InChI

InChI=1S/C27H36F2O6/c1-6-25(33-7-2)34-14-22(32)27(35-25)15(3)10-17-18-12-20(28)19-11-16(30)8-9-23(19,4)26(18,29)21(31)13-24(17,27)5/h8-9,11,15,17-18,20-21,31H,6-7,10,12-14H2,1-5H3/t15-,17-,18-,20-,21-,23-,24-,25?,26-,27-/m0/s1

InChI Key

ZTAIHXMTPPBFLW-BJAJCIPTSA-N

Isomeric SMILES

CCC1(OCC(=O)[C@@]2(O1)[C@H](C[C@@H]3[C@@]2(C[C@@H]([C@]4([C@H]3C[C@@H](C5=CC(=O)C=C[C@@]54C)F)F)O)C)C)OCC

Canonical SMILES

CCC1(OCC(=O)C2(O1)C(CC3C2(CC(C4(C3CC(C5=CC(=O)C=CC54C)F)F)O)C)C)OCC

Origin of Product

United States

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